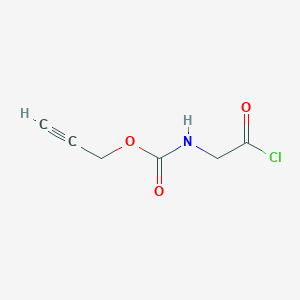
Prop-2-yn-1-yl (2-chloro-2-oxoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-yl (2-chloro-2-oxoethyl)carbamate is an organic compound with the molecular formula C6H6ClNO3 It is a carbamate derivative that features both an alkyne and a chloroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-yn-1-yl (2-chloro-2-oxoethyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of prop-2-yn-1-ol with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with carbamoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl (2-chloro-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The chloroacetyl group can be reduced to form alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Prop-2-yn-1-yl (2-chloro-2-oxoethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a reactive intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of prop-2-yn-1-yl (2-chloro-2-oxoethyl)carbamate involves its reactive functional groups. The alkyne group can participate in cycloaddition reactions, while the chloroacetyl group can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets, including enzymes and receptors, potentially leading to biological activity .
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-yl carbamate: Similar structure but lacks the chloroacetyl group.
2-Chloro-N-(prop-2-yn-1-yl)acetamide: Contains a similar chloroacetyl group but lacks the carbamate functionality.
Uniqueness
This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications .
Properties
CAS No. |
90664-62-3 |
|---|---|
Molecular Formula |
C6H6ClNO3 |
Molecular Weight |
175.57 g/mol |
IUPAC Name |
prop-2-ynyl N-(2-chloro-2-oxoethyl)carbamate |
InChI |
InChI=1S/C6H6ClNO3/c1-2-3-11-6(10)8-4-5(7)9/h1H,3-4H2,(H,8,10) |
InChI Key |
BXBAAKWXSZGSHR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)NCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















